3-(1H-[1,2,4]Triazole-3-sulfonyl)-propionic acid
Description
Properties
IUPAC Name |
3-(1H-1,2,4-triazol-5-ylsulfonyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O4S/c9-4(10)1-2-13(11,12)5-6-3-7-8-5/h3H,1-2H2,(H,9,10)(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBLJVCSCURISE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)S(=O)(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1H- Triazole-3-sulfonyl Chloride
The sulfonyl chloride intermediate is critical for subsequent propionic acid coupling. Patents describe two approaches:
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Chlorosulfonation : Direct treatment of 1H-triazole with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C for 4–6 hours yields the sulfonyl chloride. Excess ClSO₃H ensures complete conversion, but side products like sulfonic acids may form if moisture is present.
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Oxidative Sulfonation : Oxidation of 3-mercapto-1H-1,2,4-triazole with chlorine gas in aqueous HCl generates the sulfonyl chloride. This method avoids harsh acids but requires careful gas handling.
Typical Conditions
Coupling with Propionic Acid
The sulfonyl chloride intermediate reacts with propionic acid under basic conditions:
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Nucleophilic Substitution : Propionic acid (1.2 eq) is added to 1H-triazole-3-sulfonyl chloride in anhydrous dichloromethane with triethylamine (TEA, 2.0 eq) as a base. The reaction proceeds at room temperature for 12–24 hours.
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Workup : The mixture is washed with dilute HCl to remove excess TEA, and the product is isolated via rotary evaporation. Recrystallization from ethanol/water improves purity.
Optimized Parameters
Cyclization of Sulfonated Hydrazine Derivatives
Hydrazine Intermediate Synthesis
Arylhydrazines bearing sulfonyl groups are cyclized to form the triazole ring. For example:
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Step 1 : Condensation of 3-sulfonylpropionyl chloride with hydrazine hydrate in ethanol yields 3-sulfonylpropionyl hydrazine.
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Step 2 : Cyclization with formamide at 150°C for 6 hours forms the 1,2,4-triazole ring via dehydration.
Reaction Profile
Advantages and Limitations
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Advantages : High atom economy, avoids sulfonyl chloride handling.
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Limitations : Requires high temperatures, leading to potential decomposition.
Direct Sulfonation of Pre-formed Triazole-Propionic Acid Adducts
Sulfur Trioxide Complex Method
Pre-formed 3-(1H-Triazol-3-yl)-propionic acid is sulfonated using pyridine-SO₃ complex in DMF at 80°C. The sulfonic acid intermediate is then treated with PCl₅ to install the sulfonyl chloride, followed by hydrolysis to the acid.
Key Data
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Purity Challenges |
|---|---|---|---|
| Sulfonyl Chloride | 82–89 | High | Moisture sensitivity |
| Hydrazine Cyclization | 76 | Moderate | High-temperature steps |
| Direct Sulfonation | 65–70 | Low | Over-sulfonation |
Industrial-Scale Considerations
Solvent and Catalyst Selection
Purification Strategies
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Chromatography : Silica gel chromatography removes desbenzyloxy phenol impurities (≤0.09% after purification).
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Crystallization : Ethanol/water mixtures yield >99% pure product.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions: 3-(1H-[1,2,4]Triazole-3-sulfonyl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols under basic conditions
Major Products:
Oxidation: Sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazole derivatives
Scientific Research Applications
3-(1H-[1,2,4]Triazole-3-sulfonyl)-propionic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and antifungal activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-(1H-[1,2,4]Triazole-3-sulfonyl)-propionic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole-Based Propionic Acid Derivatives
The evidence highlights several triazole derivatives with propionic acid side chains, differing in substituents and functional groups. Key examples include:
Table 1: Structural and Physical Properties of Triazole-Propionic Acid Analogues
Key Observations:
Commercial Triazole-Propionic Acid Analogues
lists industrially relevant compounds, such as:
- PI-24942: 2-(4-[1,2,4]Triazol-1-yl-phenoxy)propionic acid (MW: 233.22).
- PI-24943 : Hydrazide derivative of PI-24942 (MW: 247.25).
Non-Triazole Propionic Acid Derivatives
- 3-(4-Methylphenyl)propionic acid (CAS: 1505-50-6): Lacks heterocyclic motifs but demonstrates the role of hydrophobic aryl groups in modifying crystallinity (off-white powder) .
Biological Activity
3-(1H-[1,2,4]Triazole-3-sulfonyl)-propionic acid is a compound that belongs to the class of triazole derivatives, which are recognized for their diverse biological activities. The triazole ring structure is known to interact with various biological targets, leading to potential therapeutic applications in fields such as anti-inflammatory, antimicrobial, and anticancer therapies. This article explores the biological activity of this compound, summarizing recent research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The compound features a triazole ring connected to a sulfonyl group and a propionic acid moiety. This unique combination of functional groups contributes to its reactivity and biological activity. Triazoles are characterized by their stability and ability to form hydrogen bonds, which enhances their interaction with biological macromolecules.
Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of triazole compounds exhibit significant anti-inflammatory effects. For instance, in a study evaluating several 1,2,4-triazole derivatives, it was found that compounds containing the sulfonyl group significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) stimulated by lipopolysaccharides (LPS) .
Table 1: Cytokine Inhibition by Triazole Derivatives
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IFN-γ Inhibition (%) |
|---|---|---|---|
| 3a | 44% | Not significant | 79% |
| 3c | 60% | Not significant | 68% |
| 3e | 50% | Significant | 65% |
| Ibuprofen | 30% | 20% | 10% |
This table illustrates the varying degrees of inhibition observed in different compounds, highlighting the potential of certain derivatives for therapeutic applications in inflammatory diseases.
Antimicrobial Activity
Triazole derivatives have also been studied for their antimicrobial properties. A notable investigation into various triazole-based compounds revealed their effectiveness against several pathogens. For example, some derivatives demonstrated potent activity against Trypanosoma cruzi, with IC50 values significantly lower than those of traditional treatments like benznidazole .
Case Study: Antitrypanosomal Activity
In one study focusing on nitrotriazoles similar to our compound of interest, several derivatives exhibited IC50 values ranging from 28 nM to 3.72 µM against Trypanosoma cruzi amastigotes without toxicity to mammalian cells . This suggests that triazole derivatives could be promising candidates for treating Chagas disease.
The biological activities of triazole compounds are often attributed to their ability to interact with various enzymes and receptors:
- Enzyme Inhibition : Triazoles can inhibit enzymes involved in inflammatory pathways and microbial metabolism.
- Receptor Interaction : They may modulate receptor activity related to immune responses.
The sulfonyl group enhances the compound's ability to engage in hydrogen bonding and electrostatic interactions with target proteins, potentially increasing its efficacy .
Pharmacokinetics
Triazole compounds generally exhibit favorable pharmacokinetic properties such as stability and bioavailability. Their chemical structure allows for efficient absorption and distribution within biological systems, making them suitable candidates for drug development .
Q & A
Q. How can researchers ensure reproducibility in synthesizing and testing this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
